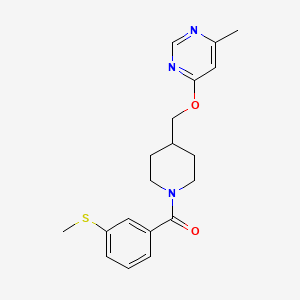
(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality (4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Thermal Properties
Structural Characterization : Studies have confirmed the structure of related compounds through single crystal X-ray diffraction, revealing that certain piperidine rings adopt a chair conformation. The geometry around atoms such as sulfur is distorted tetrahedral, and the structures exhibit both inter and intra molecular hydrogen bonds, alongside other interactions like C—Cl···π and π···π interactions. These findings are supported by density functional theory (DFT) calculations, which help in understanding the molecular stability and properties (Karthik et al., 2021).
Thermal Stability : The thermal properties of related crystals have been studied using thermogravimetric analysis, indicating stability in specific temperature ranges. This knowledge is crucial for material handling and application in various conditions (Karthik et al., 2021).
Antimicrobial Activity
- Compounds containing similar structural motifs have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial activity against tested pathogenic strains, suggesting potential as therapeutic agents in treating infections (Mallesha & Mohana, 2014).
Cancer Research
- Anticancer Potential : Derivatives of related compounds have been synthesized and evaluated against human breast cancer cell lines for their cytotoxic activities. Certain compounds showed promising anti-proliferative activities, highlighting the potential of this chemical framework in developing novel anticancer drugs. Molecular docking studies further supported these findings by demonstrating good binding affinity with relevant proteins (Parveen et al., 2017).
Material Science and Synthesis Techniques
- Synthesis and Characterization : The compound and its analogs have been synthesized through various chemical reactions, with their structures confirmed by spectroscopic techniques. These studies provide insights into efficient synthesis methods and the characterization of novel compounds, facilitating their application in diverse scientific domains (Huang et al., 2021).
properties
IUPAC Name |
[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-10-18(21-13-20-14)24-12-15-6-8-22(9-7-15)19(23)16-4-3-5-17(11-16)25-2/h3-5,10-11,13,15H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSLMPDWZPLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

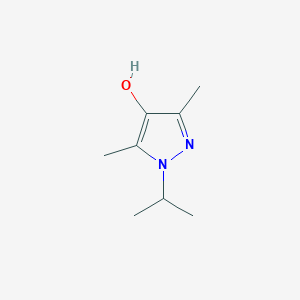
![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)
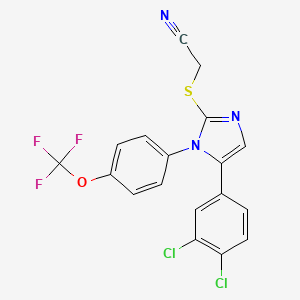
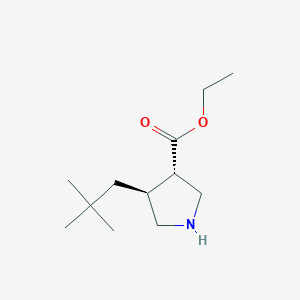
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2801656.png)
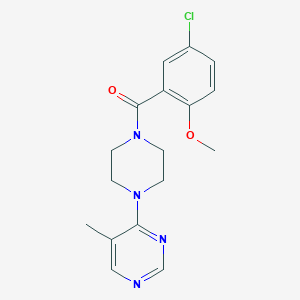
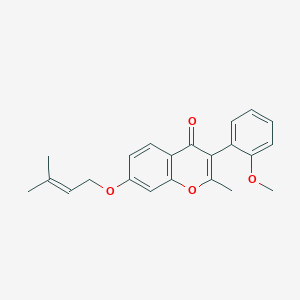
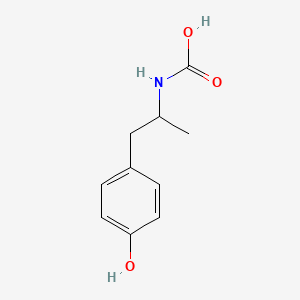
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide](/img/structure/B2801662.png)
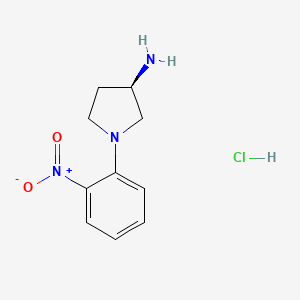
![N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2801665.png)
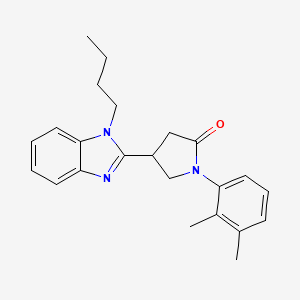
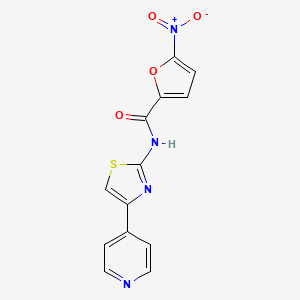
![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)